4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride
Description
4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride is a heterocyclic compound featuring a morpholine-3,5-dione core fused with an azetidine (four-membered nitrogen-containing ring) substituent. Its molecular structure combines a six-membered morpholine dione ring (with two ketone groups at positions 3 and 5) and a smaller azetidine moiety, which may confer unique steric and electronic properties. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
The compound is supplied by multiple global pharmaceutical companies, including Lupin Pharmaceuticals (USA), Gennex Laboratories (India), and Nanjing Jinhao Pharmaceutical (China), suggesting its relevance in drug discovery or intermediate synthesis .
Properties
IUPAC Name |
4-(azetidin-3-yl)morpholine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c10-6-3-12-4-7(11)9(6)5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJCTWUVDJLOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)COCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a morpholine ring and an azetidine moiety, which contribute to its biological properties. The structural configuration allows for interactions with biological targets, influencing its pharmacological effects.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of morpholine, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. Computational docking studies indicated favorable binding interactions within the active site of iNOS, suggesting a mechanism for its anti-inflammatory effects .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, demonstrating substantial antibacterial potential .
3. Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have yielded encouraging results. In cell line studies against human colon carcinoma cells, certain derivatives displayed selective cytotoxicity, indicating their potential as therapeutic agents in cancer treatment . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Anti-inflammatory Mechanism
In a detailed study on anti-inflammatory effects, researchers synthesized several β-lactam derivatives bearing morpholine substituents. The study found that compounds with specific substituents exhibited enhanced potency in inhibiting NO production in macrophages. For instance, the presence of an aromatic group at the C3 position of the β-lactam ring significantly increased anti-inflammatory activity compared to aliphatic counterparts .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of morpholine derivatives. The synthesized compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the morpholine structure could enhance antibacterial efficacy, with some compounds achieving MIC values as low as 64 µg/mL .
Data Tables
| Biological Activity | Tested Strains | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Anti-inflammatory | Macrophages | N/A | Significant inhibition |
| Antimicrobial | Staphylococcus aureus | 64 - 512 | Effective |
| Anticancer | Colon carcinoma cells | N/A | Selective cytotoxicity |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a morpholine ring with an azetidine substitution and two carbonyl groups. Its synthesis typically involves the reaction of morpholine derivatives with specific reagents under controlled conditions, yielding the hydrochloride salt form. The structural formula can be represented as follows:
Interaction with Biomolecules
4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride acts as a ligand, forming complexes with metal ions and interacting with various enzymes and proteins. This interaction is crucial for its role in biochemical reactions, particularly in targeting lysosomes for cellular imaging applications.
Cellular Effects
The compound influences cellular processes by affecting cell signaling pathways and gene expression. It has been utilized in synthesizing fluorescent probes that monitor pH changes in living cells, thereby impacting cellular functions related to pH regulation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values as low as 1 mM.
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 1 |
Anticancer Activity
The compound has shown potential anticancer properties through various in vitro studies. It induces apoptosis in several cancer cell lines, including human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve modulation of apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins.
Case Studies
- Antibacterial Efficacy : A study published in 2019 evaluated the antibacterial activity of morpholine derivatives, including this compound, revealing superior activity against Gram-positive bacteria compared to its analogs.
- Cancer Cell Line Studies : Research focusing on lung and breast cancer cell lines indicated that treatment with this compound resulted in significant apoptosis rates. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of DNA fragmentation typical of apoptotic processes.
Chemical Reactions Analysis
Table 1: Key Reaction Parameters for Azetidine-Morpholine Derivatives
Reactivity of Azetidine Derivatives
Azetidines undergo regioselective ring-opening reactions under acidic or basic conditions. For instance:
-
Ring-opening with amines : 3-Hydroxyazetidine reacts with piperidine or morpholine via aza-Michael addition to yield 3,3-disubstituted azetidines (e.g., 4f , 4h ) with yields of 66–75% .
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NOESY-confirmed regiochemistry : Adducts like 4l show NOE correlations between azetidine protons and aromatic moieties, confirming stereochemical outcomes .
Key Spectral Data for Azetidine Adducts:
-
IR : C=O stretches at 1731 cm<sup>−1</sup> (ester) and 1694 cm<sup>−1</sup> (Boc group) .
-
<sup>1</sup>H-<sup>15</sup>N HMBC : Azetidine N-1 resonances at δ −315 to −350 ppm .
Functionalization of Morpholine Moieties
Morpholine rings are often modified via nucleophilic substitution or oxidation. For example:
-
Chloroacetylchloride reactions : Morpholine derivatives react with chloroacetylchloride in the presence of triethylamine to form azetidin-2-one conjugates (e.g., AZ-1–AZ-20 ) .
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Oxidation : Morpholine-containing spiro-β-lactams are synthesized via Mannich reactions and lactamization, as seen in spiro-oxindole β-lactams (e.g., 17a ) .
Challenges and Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include morpholine diones, azetidine derivatives, and other heterocyclic diones (e.g., thiazolidinones, oxazolidinediones). Below is a comparative analysis based on structural motifs and inferred applications:
Key Comparison Points
Ring Systems and Reactivity: The target compound’s six-membered morpholine dione ring contrasts with the five-membered thiazolidinones () and oxazolidinediones (). The azetidine substituent introduces strain due to its four-membered structure, which could enhance reactivity compared to unstrained analogs .
Functional Groups and Bioactivity: Thiazolidinones in feature hydrazono and arylidene groups, which are associated with antimicrobial and antitumor activities. In contrast, the target compound lacks these groups but includes a basic azetidine, which may interact with charged biological targets (e.g., ion channels) . Dichlorophenyl-substituted diones in are optimized for pesticidal activity via hydrophobic interactions, whereas the target compound’s pharmaceutical suppliers suggest a focus on human therapeutics .
However, the azetidine-morpholine dione system may require specialized protocols to manage ring strain .
Data Table: Physicochemical Properties (Hypothetical)
Research Findings and Limitations
- Structural Insights: Crystallographic data for the target compound are absent in the evidence, but analogous small-molecule diones (e.g., thiazolidinones) are often refined using SHELX software, indicating standard characterization methods .
- Application Gaps: While highlights pesticidal diones, the target compound’s suppliers () imply divergent R&D priorities.
- Synthetic Challenges: The azetidine-morpholine dione system’s strain may complicate synthesis compared to more stable oxazolidinediones or thiazolidinones .
Preparation Methods
Synthesis from Azetidinyl Precursors via Hydrogenation and Salt Formation
One of the primary methods for preparing hydrochloride salts of azetidine derivatives, including 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride, involves:
- Starting Material: The hydrochloride salt of 4-(1-benzylazetidin-3-yl)morpholine or similar azetidinyl compounds.
- Solvent: Methanol or ethanol is typically used as the reaction medium.
- Catalyst: Palladium hydroxide on carbon (20% Pd(OH)₂/C) serves as a hydrogenation catalyst.
- Reaction Conditions: The reaction mixture is pressurized with hydrogen gas (40-60 psi) and heated to 55-60°C. The hydrogen pressure is maintained and recharged multiple times over 48-72 hours to ensure complete hydrogenation.
- Work-up: After hydrogenation, the reaction mixture is cooled, filtered to remove catalyst, and the solvent evaporated under reduced pressure.
- Salt Formation: The free base is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a suspension of the compound in ethanol at 0°C, followed by refluxing for 12 hours. The precipitated hydrochloride salt is collected by filtration and washed with methyl tert-butyl ether to yield the pure product.
This method ensures high purity and yield of the hydrochloride salt form, which is crucial for pharmaceutical applications.
Mesylate Intermediate Route with Nucleophilic Substitution
Another approach involves:
- Formation of Mesylate Intermediate: The azetidinyl alcohol precursor is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to form the mesylate.
- Nucleophilic Substitution: The mesylate is then reacted with an amine nucleophile (e.g., isopropylamine) to introduce the azetidine moiety.
- Purification: The crude product is purified by extraction with organic solvents (methylene chloride, diethyl ether), drying over magnesium sulfate, and chromatographic techniques using silica gel with ethyl acetate/hexanes mixtures as eluents.
This route is advantageous for introducing various substituents on the azetidine ring, allowing structural diversification.
Cyclization via Schiff Base Intermediates and Chloroacetyl Chloride
In the synthesis of related azetidin-2-one derivatives, which share structural similarities:
- Step 1: Formation of Schiff bases by reacting substituted aldehydes with 2-amino 1,3,4-oxadiazole/thiadiazole derivatives in methanol at room temperature with acetate catalyst.
- Step 2: Cyclization is induced by adding chloroacetyl chloride dropwise in the presence of triethylamine, resulting in azetidin-2-one ring formation.
- Characterization: The products are confirmed by FT-IR, ¹H-NMR, mass spectrometry, and elemental analysis.
While this method is more specific to azetidin-2-one derivatives, the principles of Schiff base formation and cyclization are relevant to azetidine ring construction in general.
Comparative Summary of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Yield/Purity Notes |
|---|---|---|---|---|
| Hydrogenation & HCl Salt Formation | Hydrogenation of benzyl-protected azetidine; HCl gas treatment | Pd(OH)₂/C catalyst, 40-60 psi H₂, 55-60°C, reflux in ethanol | High purity salt; scalable | Yields up to ~89.5% reported |
| Mesylate Intermediate Route | Mesylation of alcohol; nucleophilic substitution with amines | Room temp to reflux; extraction and silica gel purification | Versatile for substitutions | Crude mesylate isolated; purified product obtained |
| Schiff Base Cyclization | Aldehyde + amino heterocycle; chloroacetyl chloride cyclization | Room temp stirring; dropwise addition of reagents | Efficient ring formation | Confirmed by spectral analysis |
Detailed Research Findings and Notes
Hydrogenation Method: The use of palladium hydroxide on carbon under hydrogen pressure ensures selective removal of protecting groups and formation of the free azetidine amine, which upon treatment with HCl gas forms the hydrochloride salt with high crystallinity and stability.
Mesylate Route: The intermediate mesylate is reactive and allows substitution with various nucleophiles, enabling structural modifications that can tailor biological activity. The purification steps are critical to remove residual reagents and side products.
Cyclization via Schiff Bases: This method is well-documented for synthesizing azetidin-2-one derivatives with heterocyclic substituents, confirming the utility of Schiff base intermediates and acyl chlorides in azetidine ring construction. Spectral data support the formation of the desired products with characteristic IR and NMR signals.
Reaction Monitoring: NMR analysis is used to monitor reaction progress during hydrogenation and substitution steps, ensuring completion and purity before proceeding to salt formation or purification.
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of 4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride?
To optimize synthesis, employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, a full factorial design can identify interactions between variables, while response surface methodology refines optimal conditions . Computational tools like quantum chemical reaction path searches (e.g., using density functional theory) predict intermediates and transition states, reducing trial-and-error experimentation . Validate predictions with small-scale reactions and iteratively refine conditions using feedback from experimental data .
Q. How should researchers address purification challenges for this compound post-synthesis?
Purification requires a combination of techniques:
- Recrystallization : Test solvent pairs (e.g., DMF/ethanol, acetic acid/water) to maximize yield and purity .
- Chromatography : Use silica gel with gradient elution (hexanes/ethyl acetate) for polar impurities. Monitor fractions via TLC or HPLC .
- Membrane separation : Explore nanofiltration for scalable separation of low-molecular-weight byproducts .
Always characterize purity via NMR, HPLC-MS, and elemental analysis to confirm effectiveness .
Q. What safety protocols are critical when handling azetidine-containing compounds like this hydrochloride salt?
- Conduct a pre-experiment hazard analysis for all reagents and intermediates, referencing guidelines like Prudent Practices in the Laboratory .
- Use inert-atmosphere techniques (glovebox/Schlenk line) to mitigate risks from moisture-sensitive intermediates.
- Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles) to avoid inhalation or dermal exposure .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction yields for this compound?
Contradictions often arise from unaccounted variables (e.g., trace water, catalyst degradation). Use:
- Multivariate analysis : Build a dataset of reaction conditions (solvent purity, mixing efficiency) and outcomes, then apply principal component analysis (PCA) to identify hidden correlations .
- Kinetic simulations : Model competing pathways (e.g., hydrolysis vs. cyclization) using software like Gaussian or ORCA to pinpoint yield-limiting steps .
- Machine learning : Train models on published data to predict optimal conditions and flag outliers requiring experimental verification .
Q. What advanced characterization techniques confirm the stereochemical integrity of the azetidine and morpholine-dione rings?
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .
- Dynamic NMR : Monitor ring puckering or conformational exchange in solution (e.g., variable-temperature H NMR) .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry when crystals are unavailable .
Q. How can researchers design experiments to study the compound’s reactivity in catalytic systems?
- Mechanistic probes : Use isotopically labeled substrates (e.g., C-morpholine) to track bond cleavage/formation via NMR or mass spectrometry .
- In-situ spectroscopy : Employ IR or Raman to detect transient intermediates during reactions .
- High-throughput screening : Test catalyst libraries (e.g., nickel or palladium complexes) under varied conditions (solvent, ligand ratio) to map reactivity trends .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to detect deviations in reaction progression .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) and control parameters (e.g., stirring rate, heating profile) using risk assessment matrices .
- Scale-down models : Validate robustness using microreactors or flow chemistry systems before pilot-scale production .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s stability under acidic/basic conditions be analyzed?
- Controlled degradation studies : Expose the compound to incremental pH levels (1–14) and monitor decomposition via LC-MS. Compare kinetic profiles to identify degradation pathways .
- Computational pKa prediction : Use tools like MarvinSuite or ACD/Labs to estimate protonation states and correlate with experimental stability data .
- Cross-lab validation : Replicate experiments in independent labs with standardized protocols to isolate equipment- or operator-specific errors .
Methodological Tables
Q. Table 1. Key Parameters for DoE in Synthesis Optimization
Q. Table 2. Hazard Assessment Checklist
| Risk Factor | Mitigation Strategy | Reference |
|---|---|---|
| Moisture sensitivity | Use molecular sieves in solvent storage | |
| Exothermic reactions | Gradual reagent addition with cooling | |
| Nickel catalyst toxicity | Closed-system handling and waste protocols |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
